molecular formula C14H25N B12500760 (1r,3r,5R,7R)-N-butyltricyclo[3.3.1.1~3,7~]decan-2-amine

(1r,3r,5R,7R)-N-butyltricyclo[3.3.1.1~3,7~]decan-2-amine

Cat. No.: B12500760
M. Wt: 207.35 g/mol
InChI Key: AWILLBFKRSNRGY-UHFFFAOYSA-N
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Description

(1r,3r,5R,7R)-N-butyltricyclo[3311~3,7~]decan-2-amine is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r,5R,7R)-N-butyltricyclo[3.3.1.1~3,7~]decan-2-amine typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile under controlled conditions to form the tricyclic structure.

    Introduction of the Butyl Group: The butyl group can be introduced via a nucleophilic substitution reaction. This step often involves the use of butyl halides and a strong base to facilitate the substitution.

    Amine Functionalization: The final step involves the introduction of the amine group. This can be achieved through reductive amination, where an aldehyde or ketone intermediate reacts with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(1r,3r,5R,7R)-N-butyltricyclo[3.3.1.1~3,7~]decan-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and strong bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides (e.g., butyl bromide), sodium hydride (NaH)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various alkylated derivatives

Scientific Research Applications

Chemistry

In chemistry, (1r,3r,5R,7R)-N-butyltricyclo[3.3.1.1~3,7~]decan-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of tricyclic amines on biological systems. It may serve as a model compound for understanding the interactions between tricyclic structures and biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its stability and reactivity make it a candidate for drug development, particularly in the design of novel pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its tricyclic structure imparts unique physical properties, making it suitable for use in high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (1r,3r,5R,7R)-N-butyltricyclo[3.3.1.1~3,7~]decan-2-amine involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, its tricyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    (1r,3r,5R,7R)-N-(2-Bromophenyl)adamantan-2-amine: This compound shares a similar tricyclic structure but has a bromophenyl group instead of a butyl group.

    (1r,3r,5r,7r)-2-Phenyladamantane: Another tricyclic compound with a phenyl group.

Uniqueness

(1r,3r,5R,7R)-N-butyltricyclo[3.3.1.1~3,7~]decan-2-amine is unique due to its specific substitution pattern and the presence of a butyl group. This structural variation can lead to different physical and chemical properties, making it distinct from other tricyclic amines.

Properties

Molecular Formula

C14H25N

Molecular Weight

207.35 g/mol

IUPAC Name

N-butyladamantan-2-amine

InChI

InChI=1S/C14H25N/c1-2-3-4-15-14-12-6-10-5-11(8-12)9-13(14)7-10/h10-15H,2-9H2,1H3

InChI Key

AWILLBFKRSNRGY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1C2CC3CC(C2)CC1C3

Origin of Product

United States

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